molecular formula C24H22F3N3O4 B2860607 N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide CAS No. 1235102-14-3

N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Cat. No. B2860607
CAS RN: 1235102-14-3
M. Wt: 473.452
InChI Key: KKBVCILCZYFPFR-UHFFFAOYSA-N
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Description

“N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide” is a chemical compound with the molecular formula C24H23N3O5 . It has an average mass of 433.457 Da and a monoisotopic mass of 433.163757 Da .


Molecular Structure Analysis

The compound has several notable structural features. It contains a benzofuran moiety, a piperidine ring, and a trifluoromethylphenyl group . It also has an oxalamide functional group, which is a type of amide. The structure also indicates the presence of 8 hydrogen bond acceptors and 1 hydrogen bond donor .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . It has a molar refractivity of 116.5±0.3 cm3, and a polar surface area of 92 Å2 . It also has a polarizability of 46.2±0.5 10-24 cm3, and a surface tension of 57.1±3.0 dyne/cm . The compound’s molar volume is 324.6±3.0 cm3 .

Scientific Research Applications

Role in Neuropharmacology

Compounds with structural similarities to N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, especially those acting as orexin receptor antagonists, have been studied for their potential in modulating feeding behaviors, arousal, stress, and drug abuse. For instance, SB-649868, a dual orexin receptor antagonist, has shown selective reduction in binge eating of highly palatable food without affecting standard food pellet intake in rats, highlighting its role in understanding and potentially treating compulsive eating disorders (Piccoli et al., 2012).

Pharmacokinetics and Metabolism

Research on the disposition and metabolism of benzofuran derivatives like SB-649868 in humans provides valuable insights into the pharmacokinetics of similar compounds. It has been shown that such compounds are extensively metabolized with principal elimination via feces, and have a notable half-life, suggesting the presence of slowly cleared metabolites. This information is crucial for the development of drugs based on similar structures for the treatment of conditions like insomnia (Renzulli et al., 2011).

Chemical Synthesis and Modification

The synthesis of spiropiperidine and benzofuran derivatives has been explored for their potential as sigma receptor ligands, which are of interest for their role in the central nervous system. Such studies contribute to the understanding of structure-activity relationships and the development of novel ligands with potential therapeutic applications (Maier & Wünsch, 2002).

Biological Activities

Compounds structurally related to N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide have been synthesized and evaluated for various biological activities. For example, benzofuran and piperidine derivatives have shown promise in antibacterial studies, indicating their potential in the development of new antimicrobial agents (Khalid et al., 2016).

properties

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N3O4/c25-24(26,27)17-5-3-6-18(13-17)29-22(32)21(31)28-14-15-8-10-30(11-9-15)23(33)20-12-16-4-1-2-7-19(16)34-20/h1-7,12-13,15H,8-11,14H2,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBVCILCZYFPFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

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